molecular formula C32H23ClN2O4 B593555 LLP3 CAS No. 1453835-43-2

LLP3

Cat. No.: B593555
CAS No.: 1453835-43-2
M. Wt: 534.996
InChI Key: NZRBRJQYGLEINZ-UHFFFAOYSA-N
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Description

Lentiviral lytic peptide 3 (LLP3) is a synthetic compound known for its role as a cell-permeable inhibitor of the protein Survivin. The chemical name of this compound is 4-(3,5-Bis(benzyloxy)phenyl)-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile. This compound has gained significant attention in the field of apoptosis research due to its ability to induce apoptosis in tumor cells, including resistant tumors .

Mechanism of Action

Target of Action

LLP3, also known as the Survivin-Ran inhibitor, primarily targets the protein Survivin and the GTPase Ran . Survivin, also known as BIRC5, is a protein that is overexpressed in many types of cancer, including neuroblastoma (NB), and plays a crucial role in mitosis and apoptosis . Ran is a GTPase that directs the subcellular localization and hence function of Survivin .

Mode of Action

This compound disrupts the interaction between Survivin and Ran, leading to a decrease in their concentration both in the cytoplasm and the nucleus . This disruption is achieved via direct binding at the Survivin protein-protein interaction interface . The compound selectively disrupts the Survivin-Ran interaction in cell-free binding assays and in cells .

Biochemical Pathways

The disruption of the Survivin-Ran interaction by this compound affects both oxidative phosphorylation (OXPHOS) and aerobic glycolysis . These are key metabolic pathways in cells, and their inhibition impairs the flexibility of energy metabolism . This metabolic inhibition is associated with mitochondrial dysfunction and attenuated hexokinase activity .

Result of Action

The action of this compound results in a decrease in cell viability, induction of apoptosis, and inhibition of clonogenic and anchorage-independent growth in neuroblastoma cell lines . This includes those with MYCN amplification and mutations of p53 and ALK . The compound’s action is associated with the inhibition of OXPHOS, aerobic glycolysis, mitochondrial function, and hexokinase activity .

Biochemical Analysis

Biochemical Properties

Lentiviral Lytic Peptide 3 (LLP3) is involved in several biochemical reactions, primarily related to the trafficking and incorporation of the HIV-1 envelope glycoprotein. This compound interacts with various host cell proteins, including the endocytic machinery and the endosomal recycling compartment. Two tryptophan-based motifs within this compound (WE 790-791 and WW 796-797) are essential for its localization and function . These interactions facilitate the recycling of the envelope glycoprotein to the plasma membrane, where it is incorporated into viral particles.

Cellular Effects

Lentiviral Lytic Peptide 3 (this compound) influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound’s interaction with the endosomal recycling compartment affects the trafficking of the HIV-1 envelope glycoprotein, which is crucial for viral assembly and infectivity . Disruptions in this compound function can lead to defects in envelope glycoprotein incorporation, resulting in reduced viral replication and infectivity.

Molecular Mechanism

The molecular mechanism of Lentiviral Lytic Peptide 3 (this compound) involves its interaction with host cell proteins and the endosomal recycling compartment. The tryptophan-based motifs within this compound are critical for its binding to the endocytic machinery, which directs the envelope glycoprotein to the endosomal recycling compartment . This process ensures the proper recycling and incorporation of the envelope glycoprotein into viral particles, which is essential for viral infectivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lentiviral Lytic Peptide 3 (this compound) have been observed to change over time. The stability and degradation of this compound can impact its function and the overall infectivity of the virus. Long-term studies have shown that mutations in the tryptophan-based motifs of this compound can lead to defects in envelope glycoprotein incorporation and viral replication . These findings highlight the importance of this compound’s stability for its function in viral assembly.

Dosage Effects in Animal Models

In animal models, the effects of Lentiviral Lytic Peptide 3 (this compound) vary with different dosages. Higher doses of this compound have been associated with increased incorporation of the envelope glycoprotein into viral particles, leading to enhanced viral infectivity . Excessive doses can result in toxic effects and adverse outcomes, emphasizing the need for precise dosage control in therapeutic applications.

Metabolic Pathways

Lentiviral Lytic Peptide 3 (this compound) is involved in metabolic pathways related to the trafficking and recycling of the HIV-1 envelope glycoprotein. The interaction of this compound with the endosomal recycling compartment and the endocytic machinery is crucial for the proper localization and incorporation of the envelope glycoprotein . These pathways are essential for maintaining the infectivity and replication of the virus.

Transport and Distribution

The transport and distribution of Lentiviral Lytic Peptide 3 (this compound) within cells and tissues are mediated by its interaction with the endocytic machinery and the endosomal recycling compartment. This compound’s tryptophan-based motifs are critical for its localization to these compartments, ensuring the proper recycling and incorporation of the envelope glycoprotein . This process is essential for the assembly and infectivity of the virus.

Subcellular Localization

Lentiviral Lytic Peptide 3 (this compound) is localized to the endosomal recycling compartment within cells. The tryptophan-based motifs within this compound direct its localization to this compartment, where it interacts with the endocytic machinery to facilitate the recycling of the HIV-1 envelope glycoprotein . This subcellular localization is crucial for the proper incorporation of the envelope glycoprotein into viral particles and the overall infectivity of the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LLP3 involves multiple steps, starting with the preparation of the core structure, which is a dihydropyridine derivative. The synthetic route typically includes the following steps:

    Formation of the Dihydropyridine Core: The core structure is synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. This reaction is carried out under reflux conditions in ethanol.

    Introduction of Substituents: The phenyl and chlorophenyl groups are introduced through nucleophilic substitution reactions. The benzyloxy groups are added via benzylation reactions using benzyl bromide and a suitable base such as potassium carbonate.

    Final Cyclization: The final step involves cyclization to form the dihydropyridine ring, which is achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

LLP3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl bromide and potassium carbonate in acetone.

Major Products Formed

Scientific Research Applications

LLP3 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

LLP3 is unique compared to other Survivin inhibitors due to its dual action on both oxidative phosphorylation and glycolysis. Similar compounds include:

This compound stands out due to its comprehensive inhibition of energy metabolism pathways, making it a promising candidate for further research and therapeutic development.

Properties

CAS No.

1453835-43-2

Molecular Formula

C32H23ClN2O4

Molecular Weight

534.996

IUPAC Name

4-[3,5-bis(phenylmethoxy)phenyl]-6-(5-chloro-2-hydroxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C32H23ClN2O4/c33-24-11-12-31(36)28(15-24)30-17-27(29(18-34)32(37)35-30)23-13-25(38-19-21-7-3-1-4-8-21)16-26(14-23)39-20-22-9-5-2-6-10-22/h1-17,36H,19-20H2,(H,35,37)

InChI Key

NZRBRJQYGLEINZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C3=C(C(=O)NC(=C3)C4=C(C=CC(=C4)Cl)O)C#N)OCC5=CC=CC=C5

Synonyms

4-​[3,​5-​bis(phenylmethoxy)​phenyl]​-​6-​(5-​chloro-​2-​hydroxyphenyl)​-​1,​2-​dihydro-​2-​oxo-3-​pyridinecarbonitrile​

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the LLP3 region of the HIV gp41 protein contribute to viral infection?

A1: The this compound region of the HIV gp41 protein plays a critical role in viral infection by facilitating the incorporation of the envelope glycoprotein (Env) into newly forming viral particles. [, ] This incorporation is essential for the virus's ability to infect new cells.

Q2: What is the mechanism by which this compound influences Env incorporation?

A2: Research suggests that this compound interacts with cellular trafficking pathways, specifically the endosomal recycling compartment (ERC). [] Two tryptophan-based motifs within this compound, WE790–791 and WW796–797, have been identified as crucial for directing Env to the ERC. [] This localization is believed to be necessary for Env to reach the plasma membrane, the site of viral particle assembly.

Q3: Are there any computational studies investigating the this compound-membrane interaction?

A4: Yes, molecular dynamics simulations have been employed to study the interaction of a 33-residue peptide from the this compound region with a model biomembrane. [] These studies revealed that the peptide interacts with membrane phospholipids through charge interactions. [] This finding suggests that inhibiting this interaction could be a potential strategy for disrupting viral fusion. []

Q4: What is the mechanism of action of the Survivin inhibitor this compound?

A5: this compound functions by binding to the dimerization interface of the Survivin protein. [] Survivin, a member of the inhibitor of apoptosis (IAP) protein family, plays a crucial role in cell division and apoptosis inhibition. [] By disrupting Survivin dimerization, this compound is thought to interfere with its function, leading to cell cycle arrest and apoptosis. [, ]

Q5: What is the evidence supporting this compound's activity against cancer cells?

A6: In vitro studies using patient-derived tumor spheres and prostate cancer cells (PC3) have shown that this compound effectively inhibits cell proliferation and induces apoptosis. [] Time-lapse videomicroscopy has revealed that this compound treatment causes delays in mitotic progression and significant mitotic defects. []

Q6: Is there a relationship between this compound efficacy and p53 status?

A7: Studies in colorectal cancer cells suggest that the sensitivity to this compound in combination with irinotecan (a chemotherapy drug) may be influenced by the proficiency of XAF1, a tumor suppressor protein regulated by p53. [, , ] This highlights the potential importance of considering p53 status when evaluating this compound as a therapeutic strategy.

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